molecular formula C27H24N4O8S B2897874 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide CAS No. 896705-80-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide

Cat. No.: B2897874
CAS No.: 896705-80-9
M. Wt: 564.57
InChI Key: PLGMARBSTUAVFI-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide is a complex organic compound that features multiple functional groups, including benzodioxole, furan, and quinazolinone moieties. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of each functional group and their subsequent coupling. Common synthetic routes may include:

    Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of Furan Moiety: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of Quinazolinone Moiety: This can be synthesized through the condensation of anthranilic acid derivatives with amides or nitriles.

Industrial Production Methods

Industrial production of such compounds would require optimization of each synthetic step to maximize yield and purity. This often involves the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and benzodioxole moieties.

    Reduction: Reduction reactions could target the carbonyl groups within the quinazolinone structure.

    Substitution: Nucleophilic substitution reactions could occur at various positions, depending on the presence of leaving groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to the formation of furanones, while reduction of the quinazolinone could yield dihydroquinazolinones.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the compound might be studied for its potential as an enzyme inhibitor or receptor ligand, given its complex structure and multiple functional groups.

Medicine

In medicinal chemistry, such compounds are often investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industry, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(pyridin-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
  • N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(thiophen-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide

Uniqueness

The uniqueness of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O8S/c32-24(28-11-16-3-4-20-21(8-16)37-14-36-20)5-6-31-26(34)18-9-22-23(39-15-38-22)10-19(18)30-27(31)40-13-25(33)29-12-17-2-1-7-35-17/h1-4,7-10H,5-6,11-15H2,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGMARBSTUAVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NCC6=CC=CO6)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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